
5-(3-Methyl-4-phenylthiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methyl-4-phenylthiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyl-4-phenylthiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-4-phenylthiazol-2-amine with a suitable aldehyde, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Methyl-4-phenylthiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Aplicaciones Científicas De Investigación
5-(3-Methyl-4-phenylthiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 5-(3-Methyl-4-phenylthiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole share structural similarities.
Isoxazole Analogues: These compounds also feature a five-membered ring with heteroatoms and exhibit similar biological activities.
Uniqueness
What sets 5-(3-Methyl-4-phenylthiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid apart is its unique combination of functional groups and the specific arrangement of atoms, which confer distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
68901-07-5 |
|---|---|
Fórmula molecular |
C15H12N2O3S3 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
2-[(5E)-5-(3-methyl-4-phenyl-1,3-thiazol-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C15H12N2O3S3/c1-16-10(9-5-3-2-4-6-9)8-22-14(16)12-13(20)17(7-11(18)19)15(21)23-12/h2-6,8H,7H2,1H3,(H,18,19)/b14-12+ |
Clave InChI |
NGCHMQBCOUHPJH-WYMLVPIESA-N |
SMILES isomérico |
CN\1C(=CS/C1=C/2\C(=O)N(C(=S)S2)CC(=O)O)C3=CC=CC=C3 |
SMILES canónico |
CN1C(=CSC1=C2C(=O)N(C(=S)S2)CC(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




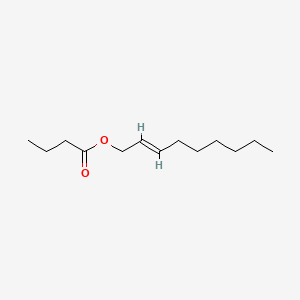

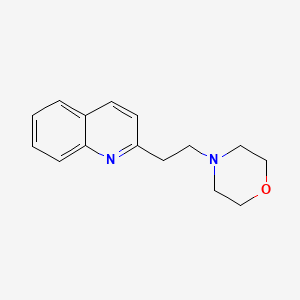


![Ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate](/img/structure/B14462490.png)
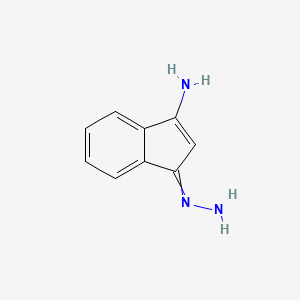
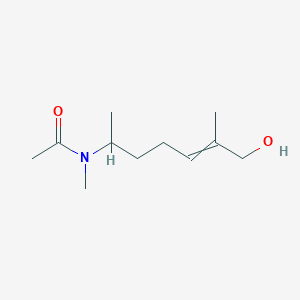
![1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14462509.png)
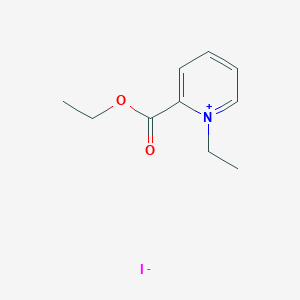
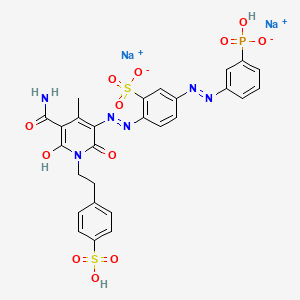
![(Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone]](/img/structure/B14462518.png)
